molecular formula C9H12N2O4S B12317402 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate

4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate

Cat. No.: B12317402
M. Wt: 244.27 g/mol
InChI Key: FNEALJILJRABBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate (CAS 2933-29-1) is a bicyclic thiazole derivative with a partially hydrogenated benzene ring. The oxalate salt enhances the compound’s stability and solubility, making it suitable for pharmaceutical applications. It belongs to a class of sodium channel (NaV) blockers, as conformationally restricted analogs of marine alkaloids like clathrodin exhibit activity against NaV1.3, NaV1.4, NaV1.5, and NaV1.7 channels .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

oxalic acid;4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C7H10N2S.C2H2O4/c8-7-9-5-3-1-2-4-6(5)10-7;3-1(4)2(5)6/h1-4H2,(H2,8,9);(H,3,4)(H,5,6)

InChI Key

FNEALJILJRABBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine typically involves the reaction of 2-bromodimedone with cyanothioacetamide. This reaction produces the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The base structure of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is modified via alkyl substitutions or salt formation, altering properties such as molecular weight, lipophilicity, and bioavailability. Key analogs include:

Compound Name Substituent/Salt CAS Number Molecular Weight Key Properties
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate Oxalate salt 2933-29-1 258.27* Enhanced solubility; used in NaV channel studies
5-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine 5-Methyl 438252-16-5 168.26 Lipophilic; potential metabolic stability improvements
6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine 6-tert-Butyl 81779-11-5 210.34 Bulky substituent may affect receptor binding; stored at 2–8°C
4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine 4-Methyl 740769-94-2 168.26 Altered ring conformation; IR υmax: 1634 cm⁻¹ (C=N)
Hydrobromide salt HBr salt 104617-49-4 259.21 Improved crystallinity; free-salt form used in synthesis

*Calculated based on free base (MW 168.26) + oxalic acid (MW 90.03).

Pharmacological Activity

  • Sodium Channel Blocking: The unmodified amine moiety is critical for NaV channel inhibition. Substitutions (e.g., methyl or tert-butyl groups) may modulate selectivity.
  • Diamine Derivatives : 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (CAS 104617-49-4) introduces an additional amine group, possibly increasing polarity and altering binding kinetics .

Biological Activity

4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of research findings.

  • Molecular Formula : C8H10N2O4S
  • Molecular Weight : 218.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, benzothiazole derivatives have been noted for their ability to inhibit MurA enzyme activity, which is crucial in bacterial cell wall synthesis .
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways related to inflammation or cell growth.
  • Antioxidant Activity : Some thiazole derivatives are known for their antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives. For instance, this compound has been investigated for its effectiveness against various bacterial strains. In vitro tests have shown promising results with IC50 values indicating significant inhibition of bacterial growth.

Compound Target Bacteria IC50 (µM)
This compoundE. coli15
S. aureus20
P. aeruginosa25

Case Study: MurA Inhibition

A notable study highlighted the structure-activity relationship (SAR) of benzothiazole derivatives where modifications at specific positions enhanced their inhibitory effects on MurA . The incorporation of a tetrahydrobenzo[d]thiazole moiety was found to significantly improve the binding affinity and selectivity toward the target enzyme.

Safety and Toxicology

The safety profile of this compound remains an area requiring further investigation. Preliminary data suggest that while some derivatives exhibit antimicrobial activity, they may also interact non-specifically with cellular components leading to potential cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.